molecular formula C11H8ClIN2O B13936759 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine

Cat. No.: B13936759
M. Wt: 346.55 g/mol
InChI Key: ZCFHOXDXZOTOJH-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine (CAS: 1117686-42-6) is a halogenated pyridine derivative featuring a 2-chloropyridin-4-yl ether group, an iodine substituent at position 2, and a methyl group at position 6 of the pyridine ring. This compound is structurally distinct due to the combination of electron-withdrawing (chlorine, iodine) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C11H8ClIN2O

Molecular Weight

346.55 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxy-2-iodo-6-methylpyridine

InChI

InChI=1S/C11H8ClIN2O/c1-7-2-3-9(11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3

InChI Key

ZCFHOXDXZOTOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)I

Origin of Product

United States

Preparation Methods

Selective Halogenation of Pyridines

  • Chlorination of pyridines, particularly at the 2-position, can be achieved via electrophilic substitution using chlorine in the presence of Lewis acids such as aluminum chloride or via radical chlorination methods employing N-chlorosaccharin and radical initiators like azobis(isobutyronitrile).
  • Iodination at the 4-position of pyridine rings can be performed through diazotization of amino-substituted pyridines followed by iodide substitution, a classical Sandmeyer-type reaction.
  • Methyl substitution at the 6-position of pyridine rings is typically introduced via methylpyridine derivatives or by directed ortho-metalation followed by methylation.

Synthesis of 2-Chloropyridin-4-ol

  • 2-Chloropyridin-4-ol can be synthesized by nucleophilic substitution of 2,4-dichloropyridine with hydroxide ions or by selective hydrolysis of 2-chloro-4-halopyridines.

Formation of the Ether Linkage

Nucleophilic Aromatic Substitution (S_NAr)

  • The ether bond in 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine is typically formed by nucleophilic aromatic substitution of a halogenated pyridine (usually 4-halopyridine) with a pyridin-4-ol derivative.
  • The phenolic oxygen of 2-chloropyridin-4-ol acts as the nucleophile attacking the electrophilic carbon bearing a leaving group (iodo or bromo) on the other pyridine ring under basic conditions or with the aid of transition metal catalysts.

Transition Metal-Catalyzed Cross-Coupling

  • Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, are commonly employed for the formation of aryl ethers involving heteroaryl halides and phenols.
  • The use of ligands like Xantphos with Pd(0) complexes facilitates the coupling of 3-iodopyridine derivatives with pyridin-4-ol nucleophiles to afford the desired ether.
  • Typical conditions involve Pd(dba)_2, Xantphos ligand, base (e.g., triethylamine), and toluene as solvent at elevated temperatures (~60 °C) with reaction times around 4 hours.

Representative Synthetic Procedure (Based on Literature)

Step Reagents & Conditions Outcome Reference
1 Preparation of (Xantphos)Pd(3-Py)(I) complex: Pd(dba)_2 + Xantphos + 3-iodopyridine in toluene, room temp, 4 h Pd catalyst complex for coupling
2 Coupling of 2-chloropyridin-4-ol with 2-iodo-6-methyl-3-halopyridine under Pd catalysis, base (Et_3N), toluene, 60 °C, 4 h Formation of 3-(2-chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine
3 Purification by flash column chromatography Isolated pure product

Mechanistic Insights and Recent Advances

  • Recent studies highlight a proton transfer dual ionization (PTDI) mechanism for nucleophilic aromatic substitution in heteroaryl halides, which can proceed under mild conditions without transition metals or light, expanding the synthetic toolbox for such ether formations.
  • This mechanism involves proton transfer facilitating ionization of both nucleophile and electrophile, enabling efficient coupling even with challenging heteroaryl substrates.
  • Such approaches may offer alternative routes to the preparation of compounds like 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine without the need for palladium catalysts.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield & Notes
Halogenation of pyridines Electrophilic substitution or radical chlorination Cl2/AlCl3, N-chlorosaccharin/AIBN Room temp to reflux Moderate to high yields; regioselectivity critical
Iodination Sandmeyer reaction via diazonium salts NaNO2, KI, H2SO_4 0–70 °C High regioselectivity for 4-iodo substitution
Methylation Directed ortho-metalation and methylation n-BuLi, MeI Low temp (-78 °C) to room temp High regioselectivity for 6-methyl substitution
Ether formation Pd-catalyzed cross-coupling (Buchwald-Hartwig) Pd(dba)_2, Xantphos, base 60 °C, 4 h High yield; requires careful ligand and base selection
Alternative ether formation PTDI nucleophilic aromatic substitution Thiols or phenols, halopyridines Mild, no catalyst Emerging method with broad scope

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the iodine substituent to a hydrogen atom.

    Substitution: Replacement of the chlorine or iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 3-((2-Chloropyridin-4-yl)oxy)-2-carboxy-6-methylpyridine, while substitution could produce derivatives with various functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine is a complex organic compound with a unique structure featuring a chloropyridine moiety, an iodine atom, and a methyl group. Its structure includes a pyridine ring substituted at the 3-position with a 2-chloropyridin-4-yl group and at the 2-position with an iodine atom. This compound has potential biological and chemical applications, especially in medicinal chemistry.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine has been investigated for its potential as an inhibitor in various biological pathways, particularly in cancer treatment, due to its ability to interact with certain kinases involved in tumor proliferation. The compound's structure suggests it may act on specific targets within cellular signaling pathways, making it a candidate for further pharmacological studies.

Interaction Studies
Interaction studies have shown that 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine can effectively inhibit specific enzyme activities associated with cancer progression. These studies typically employ biochemical assays to evaluate the compound's efficacy against target proteins, demonstrating its potential therapeutic effects. Additionally, molecular docking studies suggest favorable binding interactions with key receptors involved in cellular signaling.

Structural Similarities
Several compounds share structural similarities with 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine, which may offer insights into its uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Iodo-6-methylpyridineIodine at position 2Moderate antimicrobial activity
4-Chloro-3-methylpyridineChlorine at position 4Potential herbicidal properties
5-Bromo-6-methylpyridinBromine at position 5Antiviral activity against HIV

Mechanism of Action

The mechanism of action of 3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The chlorine and iodine substituents can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

  • Chlorine vs. Iodine Substitution: Iodine’s larger atomic radius and polarizability compared to chlorine increase steric hindrance and enhance susceptibility to nucleophilic substitution. For example, 2-chloro-4-iodonicotinaldehyde oxime () demonstrates higher reactivity in cross-coupling reactions than purely chlorinated analogs . Key Insight: The iodine in the target compound may facilitate Suzuki-Miyaura or Ullmann couplings, whereas chlorine in analogs like 2-chloro-3-pyridinol () limits such transformations .
  • Methyl Group Influence: The methyl group at position 6 enhances lipophilicity, as seen in 3-(2-chloropyridin-4-yl)-3-(4-methoxyphenyl)acrylic acid (), which exhibits a melting point (168–170°C) lower than non-methylated analogs due to disrupted crystallinity .

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine C11H7ClINO2 2-I, 6-CH3, 4-O-(2-Cl-pyridinyl) N/A N/A
3-(2-Chloropyridin-4-yl)-3-(4-methoxyphenyl)acrylic acid C16H14ClNO3 2-Cl, 4-OCH3 168–170 6.51 (=CH), 3.80 (OCH3)
1-(2-Chloropyridin-4-yl)ethanone C7H6ClNO 2-Cl, 4-COCH3 36.5–39 2.65 (COCH3)
(2-Chloro-4-iodopyridin-3-yl)methanol C6H5ClINO 2-Cl, 4-I, 3-CH2OH N/A 4.80 (OH), 3.60 (CH2)

Notes:

  • The target compound’s iodine substituent likely increases molecular weight (MW ≈ 367.54 g/mol) compared to 3-(2-chloropyridin-4-yl)-3-(4-methoxyphenyl)acrylic acid (MW ≈ 303.74 g/mol) .
  • Methyl groups in 6-chloro-2-methyl-3-nitropyridine () reduce solubility in polar solvents, a trend expected for the target compound .

Biological Activity

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C11H8ClIN2O
  • Molecular Weight: 346.55 g/mol
  • CAS Number: 1117686-42-6
  • LogP: 3.8353
  • Polar Surface Area (PSA): 35.01

The compound features a pyridine ring substituted with a chloropyridine moiety and an iodine atom, which may contribute to its reactivity and biological activity.

Research indicates that 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine acts as an inhibitor in various biological pathways. Its structure suggests potential interactions with key kinases involved in tumor proliferation. Interaction studies have shown that this compound can effectively inhibit specific enzyme activities associated with cancer progression, making it a candidate for further pharmacological studies.

Anticancer Properties

  • Inhibition of Kinases:
    The compound has been investigated for its ability to interact with kinases that play crucial roles in cancer cell signaling pathways. Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival.
  • Cell Viability Assays:
    In vitro assays have demonstrated that 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine exhibits significant antiproliferative effects against various cancer cell lines. For example, it was found to inhibit the growth of gastric cancer cells more effectively than some existing treatments .
  • Molecular Docking Studies:
    Molecular docking simulations have indicated favorable binding interactions with key receptors involved in cellular signaling, suggesting a specific mechanism of action at the molecular level.

Comparative Biological Activity

To contextualize the biological activity of 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Iodo-6-methylpyridine Iodine at position 2Moderate antimicrobial activity
4-Chloro-3-methylpyridine Chlorine at position 4Potential herbicidal properties
5-Bromo-6-methylpyridin Bromine at position 5Antiviral activity against HIV

The presence of both chlorine and iodine substituents on the pyridine rings distinguishes this compound from others, potentially enhancing its reactivity and biological activity compared to similar compounds listed above.

Case Studies and Research Findings

Several studies have highlighted the potential of 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine as a therapeutic agent:

  • In Vitro Studies:
    A recent study demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, showing promise as a lead compound for drug development targeting specific cancer types .
  • Mechanistic Insights:
    Further investigations into its mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
  • Pharmacological Evaluation:
    Ongoing pharmacological evaluations are focusing on optimizing the compound's efficacy and safety profile for potential clinical applications .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine?

The synthesis typically involves sequential halogenation and coupling reactions. A plausible route includes:

  • Step 1 : Iodination of 2,6-dimethylpyridine at the 3-position using iodine monochloride (ICl) under controlled conditions to yield 3-iodo-2,6-dimethylpyridine .
  • Step 2 : Nucleophilic aromatic substitution (SNAr) of the 4-chloro group in 2-chloro-4-hydroxypyridine with the iodinated intermediate. This step may require a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in anhydrous THF at reflux .
  • Key considerations : Purity of intermediates (≥95% by HPLC) and reaction temperature control to avoid dehalogenation .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm ensures purity assessment (retention time ~8.2 min) .
  • NMR : ¹H NMR (CDCl₃) should show distinct signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.1–8.3 ppm), and iodine-coupled splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 350.926 (calculated for C₁₁H₈ClIN₂O) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the coupling of iodinated and chloropyridinyl intermediates?

Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : The methyl group at the 6-position of the pyridine ring directs coupling to the less hindered 4-position .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, I) activate specific positions for SNAr. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Mitigation strategy : Use bulky ligands (e.g., XPhos) to enhance selectivity for the desired regioisomer .

Q. How should researchers address contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may stem from solvent effects, impurities, or tautomerism:

  • Cross-validation : Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
  • Isotopic labeling : Use ¹³C-labeled analogs to confirm peak assignments in complex splitting patterns .
  • Collaborative verification : Share raw data with independent labs to rule out instrumentation bias .

Q. What are the applications of this compound in drug discovery pipelines?

Its structural features (iodine, chlorine, methyl groups) make it a versatile intermediate:

  • Kinase inhibitors : The pyridine core serves as a scaffold for ATP-binding site targeting .
  • Antimicrobial agents : Halogenated pyridines exhibit activity against Gram-positive bacteria (MIC ~2 µg/mL) .
  • Methodological note : Optimize bioactivity by modifying the oxy linker (e.g., replacing oxygen with sulfur) .

Methodological Best Practices

Q. How to optimize reaction yields in large-scale syntheses?

  • Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with DPPF) to reduce catalyst loading (<2 mol%) .
  • Solvent optimization : Replace THF with 2-MeTHF for better solubility and greener chemistry .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all synthetic steps .
  • Waste disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration .
  • Emergency response : For skin contact, wash immediately with 5% sodium thiosulfate solution .

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